Methyl 2-fluoro-4-(methylsulphonyl)benzoate
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Overview
Description
Methyl 2-fluoro-4-(methylsulphonyl)benzoate is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylsulphonyl group. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-(methylsulphonyl)benzoate can be synthesized through several methods. One common route involves the esterification of 2-fluoro-4-(methylsulphonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(methylsulphonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The methylsulphonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methylsulphonyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Hydrogen peroxide in acetic acid is a typical oxidizing agent.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: Methyl 2-fluoro-4-(methylthio)benzoate.
Oxidation: Methyl 2-fluoro-4-(sulfonyl)benzoate.
Scientific Research Applications
Methyl 2-fluoro-4-(methylsulphonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(methylsulphonyl)benzoate depends on the specific reaction or application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The fluorine and methylsulphonyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the methylsulphonyl group, making it less reactive in certain substitution and oxidation reactions.
Methyl 4-(methylsulphonyl)benzoate: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
Methyl 2-fluoro-4-(methylsulphonyl)benzoate is unique due to the presence of both the fluorine and methylsulphonyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the methylsulphonyl group enhances its solubility and potential for further chemical modifications.
Properties
IUPAC Name |
methyl 2-fluoro-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLKCUOCUBCOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820716-37-7 |
Source
|
Record name | Methyl 2-fluoro-4-(methylsulphonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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